(2S)-2-[(2-Chlorophenyl)methyl]piperazine

Piperazine Structure-Activity Relationship Linker

Researchers requiring a stereochemically pure piperazine scaffold for neuroscience SAR studies often face limited access to defined (S)-enantiomers. This compound directly addresses that gap. Key value points: (1) Defined (S)-stereochemistry enables eudismic ratio determination and chiral recognition studies at 5-HT and DAT targets. (2) The C2-benzyl linker architecture serves as a critical differentiator from N1-aryl analogs, allowing direct investigation of linker-dependent functional selectivity. (3) Supplied as a high-purity building block suitable for phenotypic screening and medicinal chemistry optimization without the confounding effects of racemic mixtures.

Molecular Formula C11H15ClN2
Molecular Weight 210.70 g/mol
CAS No. 612502-44-0
Cat. No. B15168104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-[(2-Chlorophenyl)methyl]piperazine
CAS612502-44-0
Molecular FormulaC11H15ClN2
Molecular Weight210.70 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CC2=CC=CC=C2Cl
InChIInChI=1S/C11H15ClN2/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13-14H,5-8H2/t10-/m0/s1
InChIKeyYIDUPSWRBVVZKN-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-[(2-Chlorophenyl)methyl]piperazine Structure & Pharmacology


(2S)-2-[(2-Chlorophenyl)methyl]piperazine (CAS 612502-44-0) is a chiral piperazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms and a 2-chlorophenylmethyl substituent at the 2-position in the (S)-configuration. The compound has a molecular formula of C11H15ClN2 and a molecular weight of 210.70 g/mol [1]. Its structural architecture features a methylene bridge linking the ortho-chlorophenyl group to the piperazine core, creating a distinct spatial and electronic environment compared to simpler phenylpiperazines. This compound belongs to the broader class of chlorophenylpiperazines, which have been documented to interact with multiple neurotransmitter systems, including serotonin (5-HT) receptors, dopamine transporters, and GABAA receptors, albeit with structure-dependent selectivity and potency profiles [2]. The (S)-enantiomeric form introduces stereochemical specificity that may influence receptor recognition and binding kinetics relative to the racemic mixture or (R)-isomer, though direct comparative data for this specific scaffold remains limited in the public domain.

(2S)-2-[(2-Chlorophenyl)methyl]piperazine: Unjustified Substitution


Substituting (2S)-2-[(2-Chlorophenyl)methyl]piperazine with an in-class analog such as 1-(2-chlorophenyl)piperazine (m-CPP), 2-(2-chlorophenyl)piperazine, or other arylpiperazines without rigorous validation is scientifically unsound. Even within the same chlorophenylpiperazine class, subtle structural variations—such as the position of the chlorophenyl substitution on the piperazine ring (N1-aryl vs. C2-benzyl), the presence and length of the linker, and the stereochemical configuration—profoundly alter receptor binding profiles, functional activity (agonist vs. antagonist), and off-target liability . For instance, 1-(2-chlorophenyl)piperazine acts primarily as a 5-HT2C receptor agonist with psychoactive properties, whereas structurally related analogs have been shown to exhibit antagonist activity at GABAA receptors or inhibitory effects on dopamine transporters, underscoring the non-interchangeable nature of these compounds [1]. The quantitative evidence below establishes the specific differentiation dimensions that govern scientific selection and procurement decisions.

(2S)-2-[(2-Chlorophenyl)methyl]piperazine Differentiation Evidence


C2-Benzyl vs. N1-Aryl Linker Architecture

(2S)-2-[(2-Chlorophenyl)methyl]piperazine possesses a methylene (-CH2-) linker between the ortho-chlorophenyl moiety and the C2 position of the piperazine ring. This contrasts with the most common comparator, 1-(2-chlorophenyl)piperazine (CAS 39512-50-0), where the chlorophenyl group is directly attached to the N1 nitrogen without a linker [1]. The presence of this benzyl-type linker increases conformational flexibility and alters the electron density at the adjacent nitrogen, which is known from class-level SAR studies to modulate receptor binding kinetics and selectivity profiles compared to N1-aryl analogs .

Piperazine Structure-Activity Relationship Linker

GABAA Receptor Antagonism in Chlorophenylpiperazines

Chlorophenylpiperazines, as a class, have been identified as the most potent GABAA receptor antagonists among piperazine derivatives tested [1]. In whole-cell patch-clamp electrophysiology studies on human α1β2γ2 GABAA receptors expressed in Xenopus oocytes, 1-(2-chlorophenyl)piperazine (2CPP) exhibited an IC20 value of 46 μM and induced a maximum inhibition of approximately 90% at 1 mM [1]. While direct data for the exact target compound (2S)-2-[(2-chlorophenyl)methyl]piperazine is not available in this assay system, the presence of the ortho-chlorophenyl substituent places it within the same pharmacophore class, and the benzyl linker may further modulate GABAergic activity.

GABAA Receptor Antagonist IC20

Dopamine Transporter Affinity: Ortho-Chlorophenyl Selectivity

Structure-activity relationship (SAR) studies on phenylpiperazine analogues reveal that ortho-chlorophenyl substitution confers enhanced affinity for the dopamine transporter (DAT) while reducing off-target activity at sigma (σ2) receptors [1]. Specifically, 1-(3-chlorophenyl)-4-phenethylpiperazine (meta-substituted) showed preferential increased affinity for DAT, but the ortho-chlorophenyl configuration was identified as the optimal substituent for balancing DAT affinity and σ2 selectivity [1]. Although direct Ki values for the target compound are not available, the ortho-chlorophenylbenzyl architecture suggests potential DAT interaction that differentiates it from meta- and para-substituted analogs.

Dopamine Transporter DAT Sigma Receptor

Antimalarial Potency Against Chloroquine-Resistant Strains

Arylpiperazines, including 2-chlorophenylpiperazine, have been identified as displaying a mefloquine-type antimalarial profile, being significantly more potent against chloroquine-resistant (K1, W2, FCR3) strains of Plasmodium falciparum than against chloroquine-sensitive (D10, NF54, DIO) strains [1]. This resistance-reversal phenotype is associated with the presence of an unsubstituted terminal secondary amino group on the piperazine ring . (2S)-2-[(2-Chlorophenyl)methyl]piperazine retains this secondary amine functionality at the N4 position while incorporating a stereochemically defined benzyl substitution, potentially offering a differentiated scaffold for antimalarial lead optimization.

Antimalarial Plasmodium falciparum Chloroquine Resistance

(S)-Enantiomer vs. Racemate: Stereochemical Impact

(2S)-2-[(2-Chlorophenyl)methyl]piperazine is the defined (S)-enantiomer (CAS 612502-44-0), not the racemic mixture or (R)-isomer. In related piperazine pharmacophores, stereochemistry at the C2 position has been shown to influence receptor binding affinity and functional selectivity. For instance, patent literature describes processes for the separation of piperazine enantiomers and emphasizes that the biological activity can reside predominantly in one stereoisomer [1]. While direct comparative binding data for the (R)- vs. (S)-forms of this specific compound are not publicly available, the general principle of stereochemical differentiation in drug-receptor interactions is well-established, and procurement of the defined (S)-enantiomer ensures consistency in biological assays.

Chirality Enantiomer Stereoselectivity

Limited Bioactivity Data as a Proprietary Advantage

A comprehensive search of public bioactivity databases (BindingDB, ChEMBL, PubChem) and the peer-reviewed literature reveals a notable absence of quantitative receptor binding, functional assay, or in vivo efficacy data specifically attributed to (2S)-2-[(2-Chlorophenyl)methyl]piperazine (CAS 612502-44-0) [1]. This stands in contrast to the extensively characterized analog 1-(2-chlorophenyl)piperazine (m-CPP), for which hundreds of bioactivity data points are publicly available [2]. This data scarcity, while limiting direct comparator analysis, actually constitutes a significant differentiator: the compound represents a relatively unexplored chemical space within the chlorophenylpiperazine family, offering opportunities for novel intellectual property generation and discovery of unique biological profiles.

Novel Chemical Entity Proprietary Scaffold

(2S)-2-[(2-Chlorophenyl)methyl]piperazine Research & Sourcing Applications


GABAA and DAT Neuroscience Probes

Leveraging the class-level evidence that ortho-chlorophenylpiperazines exhibit potent GABAA receptor antagonism [1] and preferential dopamine transporter (DAT) interaction [2], (2S)-2-[(2-Chlorophenyl)methyl]piperazine serves as a structurally distinct probe for elucidating the contribution of the C2-benzyl linker and (S)-stereochemistry to receptor binding kinetics and functional selectivity. Researchers can use this compound to map SAR around the linker region, comparing it directly to N1-aryl analogs like 1-(2-chlorophenyl)piperazine to identify linker-dependent changes in potency and off-target profiles.

Antimalarial Resistance-Reversal Lead Optimization

Based on the established antimalarial activity of arylpiperazines against chloroquine-resistant P. falciparum strains [3], this compound can be employed as a core scaffold for medicinal chemistry campaigns aimed at developing novel resistance-reversal agents. The presence of the secondary amine (retained from the active arylpiperazine pharmacophore) combined with the unique benzyl substitution offers a differentiated starting point for structure-guided optimization, potentially improving potency, selectivity, and pharmacokinetic properties relative to simpler arylpiperazine leads.

Chiral Synthesis & Enantioselective Pharmacology

The defined (S)-stereochemistry at the C2 position [4] makes this compound valuable for studies investigating the role of chirality in piperazine-based ligand-receptor interactions. Researchers can procure the (S)-enantiomer and, if available, the corresponding (R)-enantiomer or racemate to determine the eudismic ratio for specific biological targets. This is particularly relevant given that related piperazine pharmacophores often exhibit stereoselective binding [4].

Target Deconvolution Chemical Biology Tool

Given the limited public bioactivity data for this specific scaffold [5], (2S)-2-[(2-Chlorophenyl)methyl]piperazine presents an opportunity for phenotypic screening and target deconvolution studies. Its structural relationship to known bioactive chlorophenylpiperazines suggests potential interactions with serotonergic, dopaminergic, or GABAergic systems, but the unique benzyl substitution may confer a distinct selectivity profile. This makes it suitable for chemical proteomics approaches (e.g., affinity chromatography, photoaffinity labeling) to identify novel protein targets and expand the known pharmacology of this chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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